N'-hydroxy-2-methoxypentanimidamide

Description

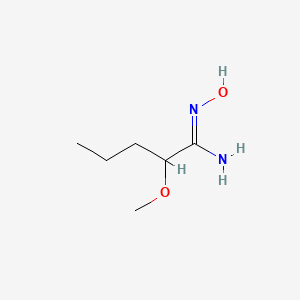

N'-Hydroxy-2-methoxypentanimidamide is a substituted amidine compound characterized by an N'-hydroxy group and a methoxy substituent on a pentanimidamide backbone. Its InChIKey and synonyms (e.g., this compound) facilitate unambiguous identification in chemical databases.

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxypentanimidamide |

InChI |

InChI=1S/C6H14N2O2/c1-3-4-5(10-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

RYZWVUFNMKSWHL-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC(/C(=N/O)/N)OC |

Canonical SMILES |

CCCC(C(=NO)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-methoxypentanimidamide typically involves the reaction of 2-methoxypentanoyl chloride with hydroxylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds at room temperature and yields the desired hydroxamic acid derivative .

Industrial Production Methods: Industrial production of N’-hydroxy-2-methoxypentanimidamide follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-2-methoxypentanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso compounds.

Reduction: Reduction reactions can convert the hydroxamic acid to the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Hydroxy-2-methoxypentanimidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition, particularly metalloenzymes.

Medicine: Investigated for its potential as a histone deacetylase inhibitor, which has implications in cancer therapy.

Industry: Utilized in the development of bioconjugates for diagnostic and therapeutic purposes

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxypentanimidamide involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to inhibition of their activity. In the context of histone deacetylase inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins and thereby affecting gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N'-hydroxy-2-methoxypentanimidamide with analogous compounds based on substituents, molecular properties, and reported activities:

Key Observations:

Structural Variations :

- This compound features a methoxy group on a pentanimidamide chain, distinguishing it from benzhydryl- or thienyl-substituted analogs (e.g., Compounds 1 and 7). The methoxy group likely enhances solubility in polar solvents compared to aromatic substituents .

- Hydroxamic acids (e.g., Compound 8) share the N-hydroxy motif but differ in backbone structure, often incorporating carboxamide groups for metal chelation .

Functional Activity :

- Hydroxyureas (e.g., Compound 1) exhibit antioxidant properties in DPPH radical scavenging assays, suggesting that this compound may share similar redox activity due to its N-hydroxy group .

- Thienyl-substituted analogs (e.g., N'-Hydroxy-2-(2-thienyl)ethanimidamide) are utilized as intermediates in heterocyclic synthesis, indicating that the target compound could serve a parallel role in methoxy-functionalized reactions .

Commercial suppliers list this compound, implying established synthetic routes and demand in research .

Biological Activity

N'-Hydroxy-2-methoxypentanimidamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and therapeutic implications of this compound.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 160.21 g/mol

- CAS Number : [Not available in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may modulate signaling pathways related to inflammation and apoptosis.

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of mitochondrial membrane potential, leading to cell death.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type.

- Animal Models : A study conducted on mice with induced inflammation showed that administration of this compound led to a marked decrease in inflammatory markers (TNF-alpha, IL-6) compared to control groups.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.